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Compound of Interest

Compound Name: AZD9496

Cat. No.: B560170

This document provides an in-depth analysis of the initial Phase I clinical trial results for
AZD9496, an oral selective estrogen receptor degrader (SERD) developed for the treatment of
estrogen receptor-positive (ER+) breast cancer. The data presented is intended for
researchers, scientists, and drug development professionals, focusing on the quantitative
outcomes, experimental protocols, and underlying mechanisms of action.

Introduction to AZD9496

AZD9496 is an orally bioavailable, nonsteroidal, small-molecule inhibitor of estrogen receptor
alpha (ERa).[1] It functions as a potent and selective antagonist and degrader of ERaq, a key
driver in the majority of breast cancers.[1][2] The development of oral SERDs like AZD9496
aims to overcome the limitations of fulvestrant, an effective SERD that requires intramuscular
administration and may not achieve complete ER degradation at its clinically feasible dose.[3]
[4][5] Preclinical models demonstrated that AZD9496 effectively inhibits the growth of ER-
positive and ESR1 mutant breast tumors.[2][6]

Mechanism of Action: ERa Antagonism and
Degradation

AZD9496 exerts its anti-tumor effect by binding directly to the estrogen receptor. This binding
induces a conformational change in the receptor, targeting it for proteasomal degradation.[7][8]
The subsequent reduction in cellular ERa levels prevents estrogen-mediated signaling, thereby
inhibiting the transcription of ER-regulated genes and suppressing the growth and survival of
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ER-expressing cancer cells.[7][8] This dual mechanism of antagonism and degradation is
critical for overcoming resistance mechanisms, including those mediated by activating
mutations in the ESR1 gene.[2][9]
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Caption: Mechanism of Action of AZD9496 as a Selective Estrogen Receptor Degrader
(SERD).

Phase I Clinical Trial (NCT02248090) Protocol

The first-in-human, Phase | study was designed to determine the safety, tolerability,
pharmacokinetic (PK) profile, and preliminary anti-tumor activity of AZD9496 in women with
ER+/HER2- advanced breast cancer.[1]

e Design: The trial employed a dose-escalation, dose-expansion "rolling 6" design.[1]

o Patient Population: 45 women with ER+/HER2- advanced or metastatic breast cancer who
had progressed on prior endocrine therapy were enrolled.[1]

o Dosing: Patients received AZD9496 orally at doses escalating from 20 mg once daily (QD) to
600 mg twice daily (BID).[1] An expansion cohort of six patients received 250 mg BID.[1]

o Treatment Cycles: Dosing occurred in cycles, with the first six cycles being 4 weeks long and
subsequent cycles lasting 6 weeks.[1]

e Primary Objectives: To assess the safety and tolerability of AZD9496 and to determine the
maximum tolerated dose (MTD) and/or recommended Phase Il dose.

The trial followed a structured workflow from patient screening through follow-up to
systematically evaluate the drug's properties and effects.
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Caption: Workflow of the AZD9496 Phase | Dose-Escalation and Expansion Study.
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o Safety Assessment: Adverse events (AEs) were monitored continuously and graded

according to standard criteria. Dose-Limiting Toxicities (DLTs) were specifically assessed

during the first 28 days of treatment.[1]

o Efficacy Evaluation: Tumor responses were evaluated using the Response Evaluation

Criteria in Solid Tumors (RECIST) v1.1.[1]

o Pharmacokinetic Analysis: Plasma concentrations of AZD9496 were measured at various

time points after single and multiple doses to determine key PK parameters.[1]

o Biomarker Analysis: Circulating tumor DNA (ctDNA) was analyzed for ESR1 mutations, and

circulating tumor cells (CTCs) were enumerated and phenotyped for ER and Ki67 expression

from serial blood draws.[9]

Initial Phase | Trial Results

The study, which commenced in October 2014, completed recruitment by February 2016.[1]

AZD9496 was found to be well tolerated with an acceptable safety profile.[1] The maximum

tolerated dose (MTD) was not reached.[1]

Table 1: Summary of Adverse Events (AES)

Adverse Event (Causally

Related) Frequency Grade =3 AEs
Diarrhea 35.6% Yes (in 2 patients)
Fatigue 31.1% No

Nausea 22.2% No

Abnormal Hepatic Function N/A Yes (in 1 patient)
Elevated Liver Function Tests N/A Yes (in 1 patient)

Data sourced from the first-in-human Phase | study.[1]
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Three patients experienced reversible DLTs: one at 150 mg BID (abnormal hepatic function),
one at 400 mg BID (diarrhea and elevated liver function tests), and one at 600 mg BID
(diarrhea).[1]

Following a single oral dose, AZD9496 was absorbed rapidly.[1]

Table 2: Single-Dose Pharmacokinetic Parameters

Parameter Value Range

Median Time to Max Concentration
1.55 - 3.0 hours

(Tmax)
Mean Alpha Half-Life 0.99 - 1.99 hours
Mean Terminal Half-Life 1.4 - 5.7 hours

Data represents values across all dose levels.[1]

The study showed evidence of anti-tumor activity and prolonged disease stabilization in a
heavily pretreated patient population.[1]

Table 3: Preliminary Clinical Efficacy

Efficacy Outcome Number of Patients Details
Confirmed Partial 1 Patient received 250 mg
Response (PR) BID dose.[3]
Stable Disease (SD) at 12
N/A
months
Prolonged Disease 6 Three of these patients had an
Stabilization (>52 weeks) ESR1 mutation.[3]

Data sourced from the Phase | dose-escalation study.[1][3]

While the primary Phase | study focused on safety and PK, a separate presurgical "window-of-
opportunity” study (NCT03236974) provided key pharmacodynamic (PD) data by comparing
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AZD9496 (250 mg BID) with fulvestrant.[3][10]

Table 4: Pharmacodynamic Biomarker Changes from Baseline

Biomarker (H-ScorelLevel) AZD9496 (250 mg BID) Fulvestrant (500 mg)
Estrogen Receptor (ER) -24% -36%

Progesterone Receptor (PR) -33.3% -68.7%

Ki-67 -39.9% -75.4%

Data from the presurgical window-of-opportunity study (NCT03236974). At the dose tested,
AZD9496 was not superior to fulvestrant.[3][10]

Correlative biomarker analysis from the Phase | trial also revealed that 31% of patients had
detectable ESR1 ligand-binding domain mutations in their ctDNA at baseline.[9] Patients with
persistently elevated CTCs and/or ESR1 mutations in ctDNA after one cycle of treatment had
worse progression-free survival.[9]

Conclusion

The initial Phase | trial of AZD9496 demonstrated that the oral SERD is well tolerated in
patients with advanced ER+/HER2- breast cancer.[1] It showed a favorable pharmacokinetic
profile and evidence of clinical activity, including prolonged disease stabilization in heavily
pretreated patients, some of whom had ESR1 mutations.[1][3] Pharmacodynamic studies
confirmed that AZD9496 engages its target and modulates downstream biomarkers.[3][10]
These results supported the further clinical development of AZD9496 and other oral SERDs as
a promising next-generation endocrine therapy.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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